Pluviatolide

Descripción

Pluviatolide has been reported in Chamaecyparis formosensis, Syringa pinnatifolia, and other organisms with data available.

structure

Propiedades

IUPAC Name |

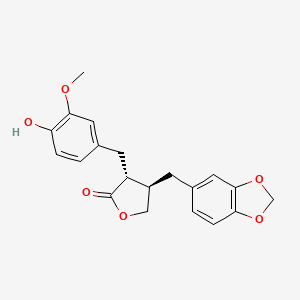

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTZTNYFALPGHW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950854 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-68-6 | |

| Record name | (-)-Pluviatolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pluviatolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pluviatolide Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a key precursor in the biosynthesis of the potent anti-cancer agent podophyllotoxin, is a naturally occurring aryltetralin lignan (B3055560) found in select plant species. The elucidation of its biosynthetic pathway has been a significant area of research, paving the way for metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides a comprehensive overview of the core this compound biosynthetic pathway, detailing the enzymes, intermediates, and reaction mechanisms. It further presents quantitative data on the pathway's efficiency, detailed experimental protocols for its study and reconstitution, and visual diagrams of the key processes to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product synthesis, and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of (-)-pluviatolide from the common lignan precursor (+)-pinoresinol is a four-step enzymatic cascade. This pathway involves a series of reductions and an oxidative cyclization, catalyzed by specific enzymes originating from different plant species. The intermediates in this pathway are (+)-lariciresinol, (-)-secoisolariciresinol, and (-)-matairesinol.

The key enzymes involved in this pathway are:

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the first two reductive steps in the pathway.

-

Secoisolariciresinol (B192356) Dehydrogenase (SDH): This enzyme is responsible for the oxidation of (-)-secoisolariciresinol to (-)-matairesinol.

-

CYP719A23: A cytochrome P450 monooxygenase that catalyzes the final and crucial step of methylenedioxy bridge formation to yield (-)-pluviatolide.

The overall transformation is as follows:

(+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol → (-)-Matairesinol → (-)-Pluviatolide

Quantitative Data

The efficiency of the this compound biosynthetic pathway has been demonstrated through heterologous expression in microbial systems. A notable example is the reconstitution of the pathway in Escherichia coli, which has enabled the production of enantiopure (-)-pluviatolide.

| Parameter | Value | Species of Enzyme Origin | Reference |

| Final (-)-Pluviatolide Titer in E. coli | 137 mg/L | Forsythia intermedia (FiPLR), Podophyllum pleianthum (PpSDH), Sinopodophyllum hexandrum (CYP719A23) | [1][2] |

| Enantiomeric Excess (ee) | ≥99% | As above | [1][2] |

| Isolated Yield | 76% | As above | [1] |

Further research is required to obtain detailed kinetic parameters (Km, kcat, Vmax) for each of the core enzymes from the specified species under standardized assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study and reconstitution of the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes in E. coli

This protocol describes the co-expression of Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol Dehydrogenase (SDH), and Cytochrome P450 monooxygenase (CYP719A23) along with a suitable NADPH-dependent reductase in E. coli for the production of (-)-pluviatolide from (+)-pinoresinol.

3.1.1. Plasmid Construction

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of FiPLR (Forsythia intermedia), PpSDH (Podophyllum pleianthum), and ShCYP719A23 (Sinopodophyllum hexandrum), codon-optimized for expression in E. coli.

-

Vector Selection: Utilize compatible expression vectors, for example, a pET-Duet1 vector for co-expression of FiPLR and PpSDH, and a pCDF-Duet1 vector for co-expression of ShCYP719A23 and a cytochrome P450 reductase (e.g., from Arabidopsis thaliana, ATR2).

-

Cloning: Clone the synthesized genes into the respective expression vectors using standard molecular cloning techniques such as restriction digestion and ligation or Gibson assembly. Verify the constructs by sequencing.

3.1.2. E. coli Transformation and Cultivation

-

Host Strain: Use a suitable E. coli expression strain, such as BL21(DE3).

-

Transformation: Co-transform the expression plasmids into competent E. coli cells.

-

Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate 500 mL of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. For CYP450 expression, supplement the culture with 0.5 mM δ-aminolevulinic acid (a heme precursor).

-

Incubation: Continue incubation at the lower temperature for 24-48 hours with shaking.

3.1.3. Whole-Cell Biotransformation

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 min at 4°C).

-

Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2% glycerol).

-

Substrate Addition: Add (+)-pinoresinol (e.g., dissolved in a minimal amount of DMSO) to the cell suspension to a final concentration of approximately 0.5 mM.

-

Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

-

Extraction: Extract the product and remaining intermediates from the culture medium using an organic solvent such as ethyl acetate (B1210297).

Enzyme Assays

3.2.1. Pinoresinol-Lariciresinol Reductase (PLR) Assay

-

Enzyme Preparation: Use purified recombinant FiPLR or a cell-free extract from the E. coli expression system.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 200 µM NADPH, 100 µM (+)-pinoresinol, and the enzyme preparation in a total volume of 200 µL.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification. Analyze the formation of (+)-lariciresinol and (-)-secoisolariciresinol by HPLC-MS.

3.2.2. Secoisolariciresinol Dehydrogenase (SDH) Assay

-

Enzyme Preparation: Utilize purified recombinant PpSDH or a cell-free extract.

-

Reaction Mixture: The assay mixture (100 μL) should consist of Tris buffer (20 mM, pH 8.8), 1 mM NAD+, 500 μM (-)-secoisolariciresinol, and the purified enzyme (10 μg).

-

Incubation: Incubate the mixture at 30°C with shaking at 300 rpm for 12 hours.

-

Analysis: Analyze the production of (-)-matairesinol using HPLC-MS.

3.2.3. CYP719A23 Activity Assay

-

Enzyme Preparation: Prepare microsomes from recombinant yeast or insect cells expressing ShCYP719A23 and a cytochrome P450 reductase, or use whole E. coli cells co-expressing these enzymes. A general protocol for microsomal preparation involves cell lysis followed by differential centrifugation to isolate the microsomal fraction.

-

Reaction Mixture: The reaction mixture should contain 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH (or an NADPH regenerating system), the microsomal preparation, and 100 µM (-)-matairesinol.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Extraction and Analysis: Extract the products with ethyl acetate and analyze for the formation of (-)-pluviatolide by HPLC-MS.

Metabolite Analysis by HPLC-MS

This protocol outlines a general method for the separation and quantification of the intermediates and the final product of the this compound biosynthetic pathway.

-

Chromatography System: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A linear gradient from 10% to 90% Solvent B over 15-20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in negative ion mode with electrospray ionization (ESI). Monitor the specific m/z values for each compound:

-

Pinoresinol: [M-H]- at m/z 357.

-

Lariciresinol: [M-H]- at m/z 359.

-

Secoisolariciresinol: [M-H]- at m/z 361.

-

Matairesinol: [M-H]- at m/z 357.

-

This compound: [M-H]- at m/z 355.

-

-

Quantification: Use authentic standards to generate calibration curves for absolute quantification.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The enzymatic conversion of (+)-pinoresinol to (-)-pluviatolide.

Experimental Workflow for this compound Production in E. coli

Caption: Workflow for heterologous production and analysis of this compound.

Conclusion

The elucidation and reconstitution of the this compound biosynthetic pathway represent a significant advancement in the field of synthetic biology and natural product chemistry. This guide provides a foundational understanding of the core pathway, quantitative data on its production potential, and detailed experimental protocols to aid researchers in their efforts to study, engineer, and optimize the production of this valuable pharmaceutical precursor. Further research focusing on the detailed kinetic characterization of the pathway enzymes and the optimization of heterologous production systems will be crucial for the development of a commercially viable and sustainable source of this compound and its downstream derivatives.

References

Unveiling Pluviatolide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a naturally occurring lignan (B3055560), holds a significant position in the biosynthesis of pharmacologically important compounds, most notably the anticancer agent podophyllotoxin (B1678966). This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further delves into its biological activities and known mechanisms of action, presenting quantitative data in structured tables and detailing experimental protocols for key assays. Visual diagrams generated using Graphviz are included to illustrate biosynthetic pathways and experimental workflows, offering a deeper understanding of the scientific journey and therapeutic potential of this pivotal molecule.

Introduction

This compound is a dibenzylbutyrolactone lignan characterized by its specific stereochemistry and substituted aromatic rings. Its primary significance lies in its role as a key intermediate in the biosynthetic pathway of podophyllotoxin, a natural product isolated from plants of the Podophyllum genus. Podophyllotoxin is the chemical precursor for the semi-synthetic anticancer drugs etoposide (B1684455) and teniposide, which are widely used in chemotherapy. Understanding the origins and synthesis of this compound is therefore crucial for the exploration of sustainable and efficient production methods for these life-saving medications. This guide will explore the historical context of this compound's discovery, its structural elucidation, methods for its chemical synthesis, and its biological implications.

Discovery and History

The unequivocal structure of this compound was confirmed through its total synthesis. While its presence in various plant species has been identified, a key moment in its history was the confirmation of its proposed structure through laboratory synthesis.

Initial Identification and Structural Elucidation

This compound has been identified as a natural constituent in several plant species. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been instrumental in identifying this compound in plant extracts and biosynthetic reaction mixtures.

Table 1: Physicochemical Properties of (-)-Pluviatolide

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)dihydrofuran-2(3H)-one |

| CAS Number | 28115-68-6 |

Data sourced from PubChem.

Chemical Synthesis

The chemical synthesis of this compound has been a subject of interest to confirm its structure and to develop methods for its production.

Total Synthesis of (±)-Pluviatolide

An early synthesis of racemic this compound served to confirm its proposed chemical structure. The general approach involves the construction of the butyrolactone core and the stereoselective introduction of the two substituted benzyl (B1604629) groups.

A detailed experimental protocol for a similar synthetic lignan, which can be adapted for this compound, is outlined below.

Example Experimental Protocol: Synthesis of a Dibenzylbutyrolactone Lignan

This protocol is a representative example of the chemical steps involved in synthesizing the core structure of this compound.

Step 1: Aldol Condensation

-

To a solution of a substituted phenylacetaldehyde (B1677652) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) is added a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

-

A second substituted phenylacetaldehyde derivative is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.

Step 2: Lactonization

-

The product from the previous step is dissolved in a solvent like dichloromethane (B109758) (DCM).

-

A dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.

-

The reaction is stirred at room temperature overnight. The resulting lactone is then purified by column chromatography.

Biosynthesis

This compound is a key intermediate in the plant biosynthetic pathway leading to podophyllotoxin. Recent advancements in synthetic biology have enabled the production of (-)-Pluviatolide in microbial hosts.

Biotechnological Production in E. coli.[1]

A biosynthetic pathway has been successfully reconstituted in Escherichia coli to produce enantiopure (-)-Pluviatolide from the precursor (+)-pinoresinol.[1] This process involves the co-expression of several plant enzymes:

-

Pinoresinol-lariciresinol reductase (PLR)

-

Secoisolariciresinol dehydrogenase (SDH)

-

A cytochrome P450 monooxygenase (CYP719A23)

This biotechnological approach offers a promising alternative to chemical synthesis or extraction from natural sources, which can be inefficient and unsustainable.[1]

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its role as a precursor to podophyllotoxin and its derivatives, which are known to be potent cytotoxic agents. The primary mechanisms of action of these downstream compounds involve the disruption of microtubule dynamics and the inhibition of topoisomerase II. While this compound itself is generally considered to be less active than podophyllotoxin, its biological effects are an area of ongoing research.

Cytotoxicity

The cytotoxic effects of this compound are significantly lower than those of podophyllotoxin. However, its chemical structure provides a scaffold for the synthesis of more potent analogues.

Table 2: Reported Biological Activities Related to this compound's Chemical Class

| Activity | Description |

| Anticancer | Podophyllotoxin and its derivatives (etoposide, teniposide) are used clinically for their ability to induce cancer cell death. |

| Antiviral | Some lignans (B1203133) have demonstrated activity against various viruses. |

Note: Specific IC₅₀ values for this compound are not widely reported in publicly available literature, reflecting its primary role as a biosynthetic intermediate.

Mechanism of Action of Downstream Products

The primary molecular targets of podophyllotoxin and its derivatives are tubulin and topoisomerase II.

-

Tubulin Polymerization Inhibition: Podophyllotoxin binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M phase and ultimately apoptosis.

-

Topoisomerase II Inhibition: The semi-synthetic derivatives of podophyllotoxin, etoposide and teniposide, are potent inhibitors of topoisomerase II. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks in the DNA, which triggers apoptosis.

Conclusion

This compound stands as a molecule of significant interest, not primarily for its own biological activity, but for its crucial role as a stepping stone in the biosynthesis of potent anticancer agents. The elucidation of its structure through synthesis and the recent advancements in its biotechnological production highlight the ongoing efforts to create sustainable and efficient supply chains for essential medicines. Further research into the direct biological effects of this compound and the development of novel synthetic methodologies will continue to be important areas of investigation for medicinal chemists and drug development professionals. This guide has provided a technical foundation for understanding the discovery, synthesis, and biological context of this compound, serving as a valuable resource for the scientific community.

References

Unveiling Pluviatolide: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a lignan (B3055560) of significant interest, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent, podophyllotoxin. While biotechnological production methods are gaining prominence, understanding its natural origins and biosynthetic pathways remains fundamental for advancing research and development. This technical guide provides a comprehensive overview of the known natural sources of pluviolide, details generalized experimental protocols for its isolation, and elucidates its biosynthetic pathway with detailed diagrams.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary and most well-documented natural source is Zanthoxylum pluviatile. Other potential sources have been mentioned in scientific literature, though detailed isolation of pluviolide from these species is not extensively reported.

Table 1: Natural Sources of this compound and Isolated Compounds

| Plant Species | Part of Plant | Isolated Lignans (B1203133) and Other Compounds | Reference |

| Zanthoxylum pluviatile Hartley | Bark | This compound, Pluviatilol, Savinin, Sesamin, Xanthyletin, Hesperidin, (-)-O-Methylarmepavine methiodide, Protopine, Lupeol, Sucrose | [1] |

| Leaves | This compound, Rutaecarpine, Kokusaginine, β-Sitosterol, Alkanes | [1] | |

| Chamaecyparis formosensis | Not specified | Mentioned as a source of this compound | |

| Syringa pinnatifolia | Not specified | Mentioned as a source of this compound |

Quantitative Data:

Despite the identification of pluviolide in Zanthoxylum pluviatile, a thorough review of the available scientific literature did not yield specific quantitative data regarding the yield of pluviolide from this natural source. Further targeted phytochemical analysis is required to establish the concentration of pluviolide in various parts of the plant.

Experimental Protocols: Isolation of Lignans from Plant Material

2.1. General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and fractionation of lignans from plant material.

2.2. Detailed Methodologies

2.2.1. Plant Material Preparation:

-

The plant material (e.g., bark or leaves of Zanthoxylum pluviatile) is air-dried or freeze-dried to remove moisture.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.2.2. Extraction:

-

Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water) for an extended period (24-72 hours) at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a cycling solvent.

2.2.3. Filtration and Concentration:

-

The mixture from maceration is filtered to remove the solid plant debris.

-

The resulting filtrate (or the solvent from the Soxhlet extractor) is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.4. Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with an immiscible organic solvent of medium polarity, such as ethyl acetate or chloroform.

-

Lignans, being moderately polar, will preferentially partition into the organic phase.

-

This process is repeated several times to ensure complete transfer of the target compounds.

-

The organic phases are combined, dried over a drying agent like anhydrous sodium sulfate, and then concentrated to yield a lignan-enriched fraction.

2.2.5. Chromatographic Purification:

-

Column Chromatography: The lignan-enriched fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20.

-

A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) is typically employed to separate the different compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure pluviolide.

2.2.6. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and comparison with literature data.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of podophyllotoxin, a complex lignan with significant pharmacological activity. The pathway begins with the dimerization of two coniferyl alcohol units and proceeds through a series of enzymatic conversions.

3.1. Biosynthetic Pathway from Pinoresinol to this compound

The following diagram illustrates the enzymatic steps leading to the formation of (-)-pluviatolide from (+)-pinoresinol.

3.2. Key Enzymes and Their Roles

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (+)-pinoresinol. In the first step, it reduces one of the furan (B31954) rings to yield (-)-lariciresinol. A second reduction by the same enzyme opens the remaining furan ring to form (-)-secoisolariciresinol.

-

Secoisolariciresinol Dehydrogenase (SDH): This dehydrogenase oxidizes the hydroxyl group in (-)-secoisolariciresinol to a ketone, leading to the formation of (-)-matairesinol.

-

Cytochrome P450 Monooxygenase (CYP719A23): This enzyme is responsible for the final and crucial step in pluviolide formation. It catalyzes the oxidative cyclization of the catechol moiety of (-)-matairesinol to form the methylenedioxy bridge, yielding (-)-pluviatolide.

Conclusion

While Zanthoxylum pluviatile stands out as a confirmed natural source of pluviolide, a significant gap exists in the literature concerning the quantitative abundance of this lignan in its natural host. The provided generalized protocol for lignan isolation offers a foundational methodology for researchers aiming to extract and purify pluviolide from this or other potential plant sources. The elucidation of the biosynthetic pathway and the identification of the key enzymes involved have paved the way for biotechnological production strategies, which may offer a more sustainable and scalable supply of pluviolide for future drug development endeavors. Further research into the phytochemistry of Zanthoxylum pluviatile and other related species is warranted to fully understand the natural distribution and accumulation of this important biosynthetic intermediate.

References

Preliminary Studies on the Mechanism of Action of Pluviatolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the specific mechanism of action of Pluviatolide are limited in publicly available literature. This guide provides a comprehensive overview based on preliminary investigations and the well-documented activities of structurally related lignans (B1203133), such as Podophyllotoxin (B1678966) and Deoxypodophyllotoxin. The presented data and hypothesized pathways are intended to serve as a foundational resource for future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring aryltetralin lignan (B3055560) that serves as a crucial biosynthetic precursor to podophyllotoxin, a well-known compound with potent cytotoxic and anti-cancer properties.[1] While research has primarily focused on its role in the synthesis of other bioactive molecules, the structural similarity of this compound to other pharmacologically active lignans suggests its own potential as a therapeutic agent. This document outlines the preliminary understanding of this compound's likely mechanism of action, drawing parallels from closely related compounds. The hypothesized mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.

Hypothesized Mechanism of Action

Based on studies of related lignans, this compound is likely to exert its biological effects through a multi-faceted approach targeting key cellular processes involved in cancer progression. The primary hypothesized mechanisms include:

-

Induction of Apoptosis: Like podophyllotoxin and deoxypodophyllotoxin, this compound is presumed to induce programmed cell death (apoptosis) in cancer cells.[1][2] This is likely mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1][3]

-

Inhibition of STAT3 Signaling: Several lignans have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound may inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

-

Modulation of Other Kinase Pathways: The anticancer effects of related lignans have been attributed to the modulation of various signaling pathways critical for cell growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways. It is plausible that this compound also interacts with these pathways to exert its anti-proliferative effects.

Data Presentation: Cytotoxicity of Related Lignans

The following table summarizes the half-maximal inhibitory concentration (IC50) values of lignans structurally related to this compound against various cancer cell lines. This data provides a benchmark for the potential cytotoxic potency of this compound.

| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Picropodophyllotoxin | HCT116 | Colorectal Cancer | 24 | 0.55 | |

| Picropodophyllotoxin | HCT116 | Colorectal Cancer | 48 | 0.28 | |

| Deoxypodophyllotoxin | A549 | Non-Small Cell Lung | 48 | 0.05 | |

| Deoxypodophyllotoxin | H460 | Non-Small Cell Lung | 48 | 0.03 | |

| Podophyllotoxin | HCT116 | Colorectal Cancer | 48 | ~1.0 (estimated) |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (or related compound) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Collection: Induce apoptosis with this compound. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 2 µL of PI solution (1 mg/mL).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Protein Expression Analysis: Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Caption: Hypothesized signaling pathway of this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Pluviatolide Targets: A Technical Guide for Drug Discovery

Abstract

Pluviatolide, a naturally occurring lignan (B3055560) and a key intermediate in the biosynthesis of podophyllotoxin (B1678966), presents a compelling starting point for drug discovery due to the significant biological activities of its derivatives, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We outline a multi-faceted computational workflow, integrating ligand-based and structure-based approaches to generate a high-confidence list of putative protein targets. Furthermore, this document details potential signaling pathways that this compound may modulate and provides a comprehensive set of experimental protocols for the validation of predicted drug-target interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to this compound

This compound is a lignan of the aryltetralin class, characterized by a butan-4-olide structure.[1] It is a known plant metabolite and serves as a crucial precursor in the biosynthesis of podophyllotoxin, a compound from which clinically important anticancer drugs like etoposide (B1684455) and teniposide (B1684490) are derived.[1] While the biological activities of podophyllotoxin and its semi-synthetic derivatives are well-documented, the specific molecular targets and pharmacological profile of this compound remain largely unexplored. Given the potent antitumor, antiviral, and anti-inflammatory properties of related compounds, this compound represents a promising scaffold for the development of novel therapeutics.

The molecular structure of this compound provides a foundation for its potential biological activity. Its SMILES (Simplified Molecular Input Line Entry System) string is: COC1=C(C=C(C=C1)C[C@H]2--INVALID-LINK--CC3=CC4=C(C=C3)OCO4)O. The known mechanisms of action of its derivatives, such as the inhibition of topoisomerase II and tubulin polymerization, suggest that this compound may interact with similar protein targets. This guide outlines a systematic approach to identify these targets using computational methods, thereby accelerating the drug discovery process.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound should employ a consensus approach, combining multiple computational techniques to enhance the reliability of the predictions. The following workflow is proposed:

References

Pluviatolide as a Precursor to Podophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan, is a crucial precursor for the semi-synthesis of potent anticancer drugs, including etoposide (B1684455) and teniposide. The increasing demand for podophyllotoxin has spurred significant research into its biosynthesis and chemical synthesis. This technical guide focuses on the pivotal role of pluviolide as an intermediate in the biosynthetic pathway to podophyllotoxin. While a direct chemical synthesis route from pluviolide to podophyllotoxin is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the well-established multi-step enzymatic conversion. Detailed descriptions of the biosynthetic pathway, key enzymes, and inferred experimental protocols are presented to aid researchers in the production and investigation of podophyllotoxin and its derivatives.

Introduction

Podophyllotoxin is a pharmacologically significant natural product isolated from the roots and rhizomes of Podophyllum species. Its potent antimitotic activity, stemming from the inhibition of tubulin polymerization, has made it a cornerstone in the development of chemotherapeutic agents. Pluviatolide, another lignan, has been identified as a key intermediate in the intricate biosynthetic pathway leading to podophyllotoxin. Understanding the conversion of pluviolide to podophyllotoxin is essential for developing biotechnological production platforms and for the synthesis of novel, structurally related compounds with potential therapeutic applications.

This guide delineates the biosynthetic cascade from pluviolide to podophyllotoxin, providing available quantitative data, inferred experimental methodologies, and visualizations of the involved pathways.

The Biosynthetic Pathway: From this compound to Podophyllotoxin

The conversion of (-)-pluviatolide to podophyllotoxin is not a single-step reaction but a multi-enzyme cascade. The pathway proceeds through several key intermediates, including (-)-5'-desmethoxy-yatein, (-)-yatein, and (-)-deoxypodophyllotoxin.[1]

Logical Workflow of the Biosynthetic Pathway

Caption: Biosynthetic conversion of this compound to Podophyllotoxin.

Quantitative Data

| Conversion Step | Enzyme(s) | Substrate | Product | Reported Yield/Concentration | Reference |

| Pinoresinol to (-)-Pluviatolide | FiPLR, PpSDH, CYP719A23 | (+)-Pinoresinol | (-)-Pluviatolide | 137 mg/L (76% isolated yield) | [2][3][4] |

| (-)-Matairesinol to (-)-Deoxypodophyllotoxin | CYP719A23, OMT3, CYP71CU1, OMT1, 2-ODD | (-)-Matairesinol | (-)-Deoxypodophyllotoxin | 98% conversion | [5] |

Experimental Protocols

While a specific, detailed protocol for the direct chemical conversion of pluviolide to podophyllotoxin is not well-documented, the following inferred protocols for the enzymatic steps are based on the available literature. These protocols provide a foundational methodology for researchers aiming to replicate the biosynthetic pathway in a laboratory setting.

General Considerations for Enzymatic Reactions

-

Enzyme Source: Enzymes can be obtained through heterologous expression in microbial systems like E. coli or yeast, or isolated from plant sources known to produce podophyllotoxin.

-

Buffers and Cofactors: Cytochrome P450 enzymes (CYPs) typically require a reductase partner and NADPH as a cofactor. O-methyltransferases (OMTs) utilize S-adenosyl methionine (SAM) as a methyl group donor. Reactions are generally performed in buffered aqueous solutions at a physiological pH (around 7.0-7.5).

-

Reaction Monitoring: Progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Inferred Protocol for the Conversion of (-)-Pluviatolide to (-)-5'-desmethoxy-yatein

-

Reaction Setup: In a suitable reaction vessel, combine (-)-pluviatolide (1 equivalent) and S-adenosyl methionine (SAM, 1.5-2.0 equivalents) in a buffered solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Enzyme Addition: Add purified O-methyltransferase 3 (OMT3) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 2-24 hours.

-

Work-up: Quench the reaction by adding an organic solvent such as ethyl acetate (B1210297). Extract the aqueous phase multiple times with the organic solvent.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Inferred Protocol for the Conversion of (-)-5'-desmethoxy-yatein to (-)-Yatein

This conversion is a two-step process involving hydroxylation followed by methylation.

-

Reaction Setup: In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing NADPH (1.5-2.0 equivalents) and SAM (1.5-2.0 equivalents), dissolve (-)-5'-desmethoxy-yatein (1 equivalent).

-

Enzyme Addition: Add purified CYP71CU1, its corresponding reductase partner, and OMT1 to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 4-24 hours.

-

Work-up and Purification: Follow the same procedure as described in section 4.2.

Inferred Protocol for the Conversion of (-)-Yatein to (-)-Deoxypodophyllotoxin

-

Reaction Setup: Dissolve (-)-yatein (1 equivalent) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing 2-oxoglutarate (2.0 equivalents), FeSO₄ (0.5 equivalents), and ascorbate (B8700270) (1.0 equivalent) as a co-substrate and cofactors.

-

Enzyme Addition: Add purified 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) to the mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 2-12 hours.

-

Work-up and Purification: Follow the same procedure as described in section 4.2.

Final Conversion to Podophyllotoxin

The final steps from (-)-deoxypodophyllotoxin to podophyllotoxin involve further enzymatic modifications, including hydroxylations catalyzed by CYP71BE54 and CYP82D61. The experimental conditions would be similar to those described for other CYP-mediated reactions.

Spectroscopic Data

Accurate identification of intermediates and the final product is critical. The following tables summarize the available spectroscopic data for pluviolide and podophyllotoxin.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not readily available in a structured format. | |

| ¹³C NMR | Data not readily available in a structured format. | |

| IR | Data not readily available in a structured format. | |

| MS | Data not readily available in a structured format. |

Table 2: Spectroscopic Data for Podophyllotoxin

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.82 (s, 1H), 6.58 (s, 1H), 6.40 (s, 2H), 5.98 (d, J=8.4 Hz, 2H), 4.79 (d, J=4.2 Hz, 1H), 4.61 (d, J=5.1 Hz, 1H), 4.40 (t, J=8.1 Hz, 1H), 4.25 (dd, J=10.5, 6.6 Hz, 1H), 3.82 (s, 6H), 3.78 (s, 3H), 2.90 (m, 1H), 2.45 (m, 1H) | |

| ¹³C NMR (CDCl₃) | δ 175.1, 147.9, 147.2, 141.5, 137.1, 134.6, 132.4, 110.1, 108.7, 108.1, 101.5, 71.6, 66.0, 60.8, 56.3, 45.9, 43.8, 38.7 | |

| IR (KBr, cm⁻¹) | 3450 (O-H), 2900 (C-H), 1770 (lactone C=O), 1600, 1500 (aromatic C=C) | |

| MS (ESI) | m/z 415 [M+H]⁺, 437 [M+Na]⁺ |

Purification and Characterization

Purification of podophyllotoxin and its precursors is typically achieved through chromatographic techniques.

Purification Workflow

Caption: General workflow for the purification of Podophyllotoxin.

-

Column Chromatography: Silica gel is the most common stationary phase, with mobile phase systems typically consisting of gradients of non-polar solvents (e.g., hexane or dichloromethane) and polar solvents (e.g., ethyl acetate or methanol).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid) is widely used for analytical and preparative-scale purification.

Conclusion

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembly of Plant Enzymes in E. coli for the Production of the Valuable (-)-Podophyllotoxin Precursor (-)-Pluviatolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pluviatolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluviatolide, a dibenzylbutyrolactone lignan, serves as a crucial chiral intermediate in the biosynthesis of several pharmacologically significant compounds, most notably the anticancer agent podophyllotoxin. Its stereochemically dense structure has made it a challenging target for traditional chemical synthesis. To date, a single racemic total synthesis has been reported, while a complete enantioselective chemical synthesis remains an unmet challenge in the field. In contrast, recent advancements in biotechnology have enabled a chemoenzymatic approach for the efficient and stereoselective production of (-)-pluviatolide.

These application notes provide a comprehensive overview of the methodologies for obtaining this compound, with a focus on both the reported racemic chemical synthesis and the more recent, highly efficient biosynthetic route. Detailed protocols for the key enzymatic reactions are provided, along with a summary of the known chemical synthesis strategy.

Biosynthetic Approach to (-)-Pluviatolide

The chemoenzymatic synthesis of (-)-pluviatolide from the readily available precursor (+)-pinoresinol offers a highly efficient and enantioselective route to the natural product. This pathway leverages a cascade of three enzymes expressed in a microbial host, such as E. coli, to perform a series of stereospecific transformations.

Signaling Pathway and Experimental Workflow

The biosynthetic pathway from (+)-pinoresinol to (-)-pluviatolide involves a three-step enzymatic cascade. The overall transformation can be visualized as a sequential process where the product of one enzymatic reaction serves as the substrate for the next, all occurring within the engineered microbial cell.

Caption: Biosynthetic pathway of (-)-Pluviatolide in engineered E. coli.

Key Enzymatic Transformations

The successful production of (-)-pluviatolide relies on the coordinated action of three key enzymes. The quantitative data for a reported whole-cell biotransformation system is summarized below.

| Step | Enzyme | Substrate | Product | Co-factor | Yield |

| 1 | Pinoresinol-lariciresinol reductase (PLR) | (+)-Pinoresinol | (-)-Secoisolariciresinol | NADPH | High |

| 2 | Secoisolariciresinol dehydrogenase (SDH) | (-)-Secoisolariciresinol | (-)-Matairesinol | NAD⁺ | High |

| 3 | Cytochrome P450 monooxygenase (CYP) | (-)-Matairesinol | (-)-Pluviatolide | NADPH | >95% |

Experimental Protocols

The following protocols are generalized from published procedures for the whole-cell biotransformation of (+)-pinoresinol to (-)-pluviatolide in an E. coli expression system.

Protocol 1: Expression of Biosynthetic Pathway Enzymes in E. coli

-

Plasmid Construction: Obtain or synthesize the genes encoding pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), and a suitable cytochrome P450 monooxygenase (e.g., from Sinopodophyllum hexandrum) with its partnering reductase. Clone these genes into a suitable expression vector or vectors under the control of an inducible promoter (e.g., T7 promoter).

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid(s).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours to allow for soluble protein expression.

Protocol 2: Whole-Cell Biotransformation

-

Cell Harvesting: Harvest the cells from the expression culture by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspension: Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).

-

Substrate Addition: Add (+)-pinoresinol (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the cell suspension to a final concentration of 100-500 µM.

-

Biotransformation: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by taking aliquots at various time points and analyzing by HPLC or LC-MS.

-

Product Extraction: After the reaction is complete, pellet the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude (-)-pluviatolide by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Racemic Chemical Synthesis of (±)-Pluviatolide

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic approach to a generic dibenzylbutyrolactone such as this compound would involve the disconnection of the lactone ring and the stereoselective formation of the C-C bonds bearing the two benzyl (B1604629) groups.

Caption: Generalized retrosynthetic analysis for a dibenzylbutyrolactone.

Plausible Synthetic Protocol (Racemic)

The following represents a generalized protocol for the racemic synthesis of a dibenzylbutyrolactone lignan, based on common synthetic methodologies. Note: This is a representative pathway and not the specific, detailed protocol from the 1982 publication.

Step 1: Mono-α-benzylation of a γ-butyrolactone precursor

-

To a solution of a suitable γ-butyrolactone precursor (e.g., succinic anhydride (B1165640) or a derivative) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

-

Stir the resulting enolate solution at -78°C for 30-60 minutes.

-

Add a solution of the first benzyl halide (e.g., piperonyl bromide) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 2: Di-α,β-benzylation

-

To a solution of the mono-benzylated lactone in anhydrous THF at -78°C under an inert atmosphere, add a second equivalent of LDA dropwise.

-

Stir the enolate solution for 30-60 minutes at -78°C.

-

Add a solution of the second benzyl halide (e.g., 4-(benzyloxy)-3-methoxybenzyl bromide) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and purify as described in Step 1.

Step 3: Deprotection and Lactonization (if necessary)

-

If protecting groups are used on the aromatic rings (e.g., benzyl ethers), they would be removed at this stage. For example, hydrogenolysis using H₂ and a palladium catalyst.

-

If the synthesis does not directly yield the lactone, a final cyclization step would be performed.

| Step | Reaction Type | Key Reagents | Product |

| 1 | Enolate Alkylation | LDA, Benzyl Halide 1 | Mono-benzylated lactone |

| 2 | Enolate Alkylation | LDA, Benzyl Halide 2 | Di-benzylated lactone |

| 3 | Deprotection (if needed) | H₂, Pd/C | (±)-Pluviatolide |

Future Outlook and Enantioselective Strategies

The development of a practical and scalable enantioselective total synthesis of (-)-pluviatolide remains a significant goal. Future efforts in this area will likely focus on asymmetric methodologies to control the stereochemistry at the two contiguous chiral centers. Potential strategies could include:

-

Chiral auxiliary-mediated alkylations: Employing a chiral auxiliary attached to the butyrolactone precursor to direct the stereoselective addition of the benzyl groups.

-

Catalytic asymmetric conjugate addition: The addition of an organometallic reagent corresponding to one of the benzyl groups to an α,β-unsaturated lactone precursor in the presence of a chiral catalyst.

-

Asymmetric hydrogenation: The stereoselective reduction of a dibenzylidene succinic acid derivative, followed by lactonization.

The successful implementation of such a strategy would not only provide a valuable alternative to the biosynthetic route but also enable the synthesis of pluviolatide analogs for further investigation in drug discovery programs.

Semi-synthesis of Pluviatolide Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of Pluviatolide derivatives, focusing on the generation of arylnaphthalene lignans (B1203133) with potential cytotoxic activity. This compound, a naturally occurring dibenzylbutyrolactone lignan (B3055560), serves as a valuable chiral precursor for the synthesis of more complex and biologically active molecules, including analogues of podophyllotoxin. The protocols outlined below are based on established synthetic methodologies for lignans and aim to provide a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in the biosynthetic pathway of podophyllotoxin, a potent antimitotic agent that has led to the development of clinically used anticancer drugs such as etoposide (B1684455) and teniposide. The arylnaphthalene lignan scaffold, which can be derived from this compound, is a recurring motif in a variety of natural products with significant biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. The semi-synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document focuses on the conversion of this compound to Justicidin B and Retrojusticidin B, two representative arylnaphthalene lignans with demonstrated cytotoxic effects.

Data Presentation

The following tables summarize the quantitative data for key this compound derivatives, including their cytotoxic activities against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Justicidin B | LAMA-8 | Chronic Myeloid Leukemia | 1.11 | [1] |

| K-562 | Chronic Myeloid Leukemia | 6.08 | [1] | |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | [1] | |

| HL-60 | Promyelocytic Leukemia | Potent (pro-apoptotic) | [2] | |

| MDA-MB-231 | Breast Cancer | Concentration-dependent cytotoxicity | [3] | |

| MCF-7 | Breast Cancer | More sensitive than MDA-MB-231 | ||

| Retrojusticidin B | A549 | Lung Cancer | 1-10 | |

| HS683 | Glioma | 1-10 | ||

| MCF-7 | Breast Cancer | 1-10 | ||

| SK-MEL-28 | Melanoma | 1-10 | ||

| B16-F1 | Melanoma | 1-10 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Justicidin B in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 128.8 | 7.69 (s) |

| 2 | 108.2 | 7.18 (s) |

| 3 | 148.5 | - |

| 4 | 147.9 | - |

| 5 | 101.3 | 6.07 (AB, 2H, J = 1.46 Hz) |

| 6 | 131.5 | - |

| 7 | 125.4 | - |

| 8 | 106.5 | 6.85 (s) |

| 9 | 170.5 | 5.37 (AB, 2H, J ≈ 14 Hz) |

| 1' | 129.9 | - |

| 2' | 108.7 | 7.10 (s) |

| 3' | 148.1 | - |

| 4' | 147.2 | - |

| 5' | 101.2 | 6.96 (d, J = 7.82 Hz) |

| 6' | 122.1 | 6.79 (dd, J = 7.80, 1.48 Hz) |

| OMe-3 | 56.2 | 4.05 (s) |

| OMe-4 | 56.1 | 3.81 (s) |

Experimental Protocols

The following protocols describe a potential semi-synthetic route from this compound to arylnaphthalene lignans. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Oxidation of this compound to an Aryldihydronaphthalene Intermediate

This protocol is a conceptual outline based on the oxidative cyclization reactions common in lignan synthesis.

Objective: To convert the dibenzylbutyrolactone core of this compound into a dihydronaphthalene lactone intermediate.

Materials:

-

(-)-Pluviatolide

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous Dioxane or Toluene (B28343)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve (-)-Pluviatolide (1 equivalent) in anhydrous dioxane or toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Add DDQ (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the aryldihydronaphthalene intermediate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Aromatization to Justicidin B

Objective: To aromatize the dihydronaphthalene ring to form the fully aromatic arylnaphthalene lactone, Justicidin B.

Materials:

-

Aryldihydronaphthalene intermediate from Protocol 1

-

Palladium on carbon (10% Pd/C)

-

Anhydrous solvent (e.g., xylene, mesitylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

Dissolve the aryldihydronaphthalene intermediate (1 equivalent) in a high-boiling anhydrous solvent such as xylene in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford Justicidin B.

-

Confirm the structure of the final product by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with reported values.

Visualizations

Experimental Workflow

Caption: Semi-synthetic route from this compound to Justicidin B.

Signaling Pathway of Cytotoxicity

The cytotoxic activity of this compound derivatives like Justicidin B is often attributed to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway.

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

References

Application Notes and Protocols for the Extraction of Pluviatolide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a lignan (B3055560) found in various plant species, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent podophyllotoxin (B1678966). This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from plant sources. The methodologies detailed herein are compiled from established procedures for lignan isolation and are intended to provide a robust framework for researchers. While specific yield data for this compound is not extensively reported in the literature, this protocol offers a reliable starting point for its successful isolation. Additionally, this document explores the known biological activities of this compound and related lignans (B1203133), providing context for its potential therapeutic applications.

Introduction

This compound is a naturally occurring dibenzylbutyrolactone lignan. Its significance in the pharmaceutical field stems from its role as a key precursor in the biosynthetic pathway of podophyllotoxin, a well-known cytotoxic agent used in the synthesis of etoposide (B1684455) and teniposide, which are chemotherapy drugs.[1] this compound has been identified in several plant species, including those from the Zanthoxylum, Chamaecyparis, and Syringa genera.[2] The extraction and purification of this compound are essential for further investigation into its biological activities and for its potential use in the semi-synthesis of podophyllotoxin derivatives.

Data Presentation

| Parameter | Description | Expected Range/Value | Analytical Method |

| Extraction Yield | Percentage of crude extract obtained from the initial dry plant material (w/w). | 1 - 10% | Gravimetric Analysis |

| Fraction Yield | Percentage of each fraction (e.g., ethyl acetate (B1210297) fraction) obtained from the crude extract (w/w). | Varies depending on solvent and plant matrix | Gravimetric Analysis |

| This compound Purity | Percentage purity of the isolated this compound. | >95% for analytical standard | HPLC-DAD, qNMR |

| This compound Content | Concentration of this compound in the crude extract or purified fraction (e.g., mg/g of extract). | To be determined experimentally | HPLC with external standard calibration |

| IC50 (Cytotoxicity) | Concentration of this compound that inhibits 50% of cancer cell growth. | To be determined experimentally | MTT Assay, Cell Viability Assays |

| IC50 (Anti-inflammatory) | Concentration of this compound that inhibits 50% of an inflammatory response (e.g., NO production). | To be determined experimentally | Griess Assay, ELISA |

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.[3]

-

Collection and Identification: Collect the desired plant material (e.g., bark, leaves, or roots) from a verified source. A voucher specimen should be deposited in a herbarium for authentication.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals. Alternatively, oven-drying at a controlled temperature (e.g., 40-50°C) can be employed.[3]

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction of Crude this compound

This protocol is based on the general method for lignan extraction from Zanthoxylum species.

-

Maceration:

-

Place the powdered plant material in a large glass container.

-

Add 95% ethanol (B145695) in a 1:10 (w/v) ratio (e.g., 100 g of plant powder in 1 L of ethanol).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through a muslin cloth or filter paper to separate the extract from the plant residue.

-

Repeat the maceration process with the residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

Fractionation of the Crude Extract

Fractionation separates compounds based on their polarity.

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity:

-

Petroleum Ether (or Hexane): To remove non-polar compounds like fats and waxes.

-

Ethyl Acetate: This fraction is often enriched with lignans of intermediate polarity, including this compound.

-

n-Butanol: To isolate more polar compounds.

-

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is expected to contain the highest concentration of this compound.

-

Purification of this compound by Column Chromatography

Further purification of the this compound-rich fraction is achieved using column chromatography.[4]

-

Column Preparation (Slurry Method):

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with cotton wool and add a layer of sand.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, continuously tapping the column to remove air bubbles.

-

Wash the packed column with the starting mobile phase.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting mobile phase).

-

Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient for lignan separation is a mixture of hexane (B92381) and ethyl acetate, starting with a high percentage of hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 1:1 hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions that show a pure spot corresponding to a this compound standard.

-

-

Final Purification:

-

The combined fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve higher purity.

-

Quantification of this compound by HPLC

Quantitative analysis of this compound can be performed using HPLC with a Diode Array Detector (DAD).

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a pump, an autosampler, and a DAD detector.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective for separating lignans.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (B129727) or a suitable solvent. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified this compound or the dried extract/fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound

References

- 1. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Pluviatolide | C20H20O6 | CID 168759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Pluviatolide using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pluviatolide, a bioactive lignan (B3055560) found in various plant species. The described protocol is designed for accuracy, precision, and high-throughput analysis, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

Introduction

This compound is a naturally occurring aryltetralin lignan that has garnered significant interest for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, the need for a validated analytical method for its precise and accurate quantification becomes imperative. This document provides a comprehensive HPLC protocol for the quantification of this compound in various sample matrices, particularly from plant extracts.

Chemical Structure of this compound

Caption: Figure 1. Chemical Structure of this compound.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. The following is a general protocol for the extraction from plant material:

-

Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

-

Extraction Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.[1]

-

Extraction Procedure:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to stand at room temperature for 24 hours, protected from light.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue twice more.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in a known volume of methanol or acetonitrile (B52724) to achieve an estimated concentration within the calibration range.[2]

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[3]

-

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for the quantification of this compound. Method optimization may be required depending on the specific sample matrix and available instrumentation.

Table 1: HPLC Method Parameters for this compound Quantification